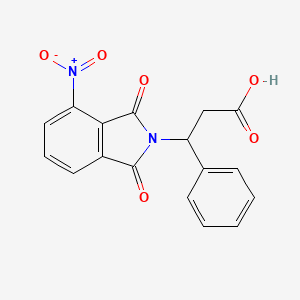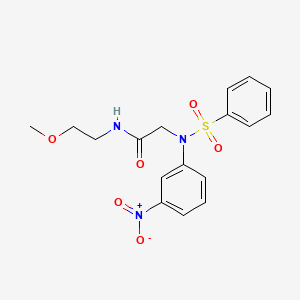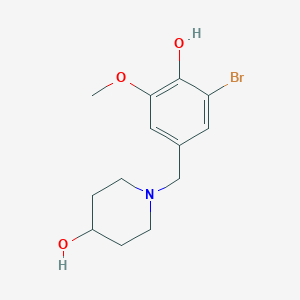
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one, also known as MDBT, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery. MDBT is a thiazole derivative that contains a benzodioxole moiety, which is known for its biological activity.
作用機序
The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is not fully understood. However, studies have suggested that 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one may exert its effects through the inhibition of key enzymes involved in cancer cell growth and inflammation. 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, studies have suggested that 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one may have neuroprotective effects. 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has been shown to protect neurons against oxidative stress and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is also stable and can be stored for extended periods without degradation. However, there are also limitations to using 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one in lab experiments. 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to fully elucidate the biochemical and physiological effects of 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one.
将来の方向性
There are several future directions for the study of 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one. One potential area of research is the development of 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one analogs with improved potency and selectivity. Another area of research is the investigation of the potential applications of 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one and its potential applications in drug discovery.
合成法
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one can be synthesized through a multi-step process that involves the condensation of 2-amino-4-methylphenol with 2-chloroacetic acid to form 2-(4-methylphenyl)oxazolidin-2-one. The oxazolidinone is then reacted with thioamide to form 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one. The synthesis method for 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has been optimized to produce high yields of the compound.
科学的研究の応用
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has been shown to have potential applications in drug discovery. In particular, it has been investigated for its anti-cancer properties. Studies have shown that 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has also been investigated for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-methylphenyl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S/c1-11-2-5-13(6-3-11)18-19-17(20)16(23-18)9-12-4-7-14-15(8-12)22-10-21-14/h2-9H,10H2,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQDCCUXKHSTLG-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC4=C(C=C3)OCO4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5168055.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B5168056.png)
![methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate](/img/structure/B5168072.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methylmethanamine](/img/structure/B5168074.png)
![11-(3,4-dichlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5168083.png)

![1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5168093.png)
![2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5168100.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5168121.png)

![methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5168131.png)
![N-allyl-N'-[4-(benzyloxy)phenyl]ethanediamide](/img/structure/B5168144.png)

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5168163.png)